4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide
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Overview
Description
4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a dihydrobenzopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Nitro Compounds: Starting with a nitro-substituted benzopyran derivative, the nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Amination of Halides: Another method involves the amination of a halogenated benzopyran derivative using an amine source, such as ammonia or an amine salt, under suitable reaction conditions (e.g., high temperature and pressure).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution Reactions: Substitution reactions can occur at the aminomethyl group, where the amino group can be replaced by other functional groups using suitable reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., alkyl halides), and bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation Products: Oxo derivatives of the benzopyran ring.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Derivatives with different functional groups attached to the aminomethyl group.
Scientific Research Applications
4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: A compound with a similar aminomethyl group but a different heterocyclic ring system.
Aminomethylbenzoic acid: A compound with an aminomethyl group attached to a benzoic acid moiety.
Uniqueness: 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide is unique due to its specific benzopyran ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2580203-88-7 |
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Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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